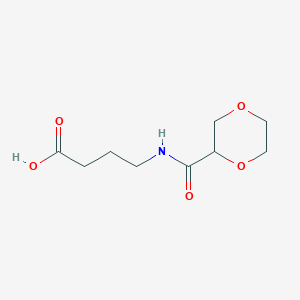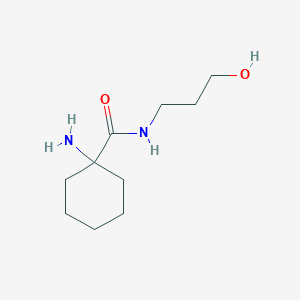
4-(1,4-Dioxane-2-carbonylamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,4-Dioxane-2-carbonylamino)butanoic acid, also known as DBCO-PEG4-NHS ester, is a chemical compound that is widely used in scientific research. It is a reactive molecule that can be used to modify biomolecules such as proteins, peptides, and nucleic acids. DBCO-PEG4-NHS ester is a popular tool for bioconjugation, which is the process of linking two biomolecules together.
Mécanisme D'action
The mechanism of action of 4-(1,4-Dioxane-2-carbonylamino)butanoic acidS ester involves the reaction between the NHS ester group and the amino groups of biomolecules such as proteins, peptides, and nucleic acids. The reaction forms a stable covalent bond between the biomolecule and 4-(1,4-Dioxane-2-carbonylamino)butanoic acidS ester, which allows for bioconjugation.
Biochemical and Physiological Effects:
4-(1,4-Dioxane-2-carbonylamino)butanoic acidS ester is a relatively non-toxic compound that does not have any known biochemical or physiological effects. However, it is important to note that the biomolecules that are modified with 4-(1,4-Dioxane-2-carbonylamino)butanoic acidS ester may have altered biochemical and physiological properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(1,4-Dioxane-2-carbonylamino)butanoic acidS ester for bioconjugation include its high reactivity, stability, and versatility. It can be used to modify a wide range of biomolecules and can be easily conjugated to fluorescent dyes or other imaging agents. However, one limitation of using 4-(1,4-Dioxane-2-carbonylamino)butanoic acidS ester is that it requires the presence of amino groups on the biomolecule to be modified. Additionally, the reaction between 4-(1,4-Dioxane-2-carbonylamino)butanoic acidS ester and biomolecules may be affected by factors such as pH, temperature, and the presence of other chemicals.
Orientations Futures
There are several future directions for the use of 4-(1,4-Dioxane-2-carbonylamino)butanoic acidS ester in scientific research. One potential application is in the development of targeted drug delivery systems. 4-(1,4-Dioxane-2-carbonylamino)butanoic acidS ester can be used to modify drug molecules with targeting ligands, allowing for more specific delivery to diseased cells or tissues. Another potential application is in the development of biosensors for detecting biomolecules such as proteins or nucleic acids. 4-(1,4-Dioxane-2-carbonylamino)butanoic acidS ester can be used to modify the surface of biosensors, allowing for more sensitive and specific detection. Overall, the versatility and reactivity of 4-(1,4-Dioxane-2-carbonylamino)butanoic acidS ester make it a valuable tool for a wide range of scientific applications.
Méthodes De Synthèse
The synthesis of 4-(1,4-Dioxane-2-carbonylamino)butanoic acidS ester involves several steps. First, 4-(1,4-Dioxane-2-carbonylamino)butanoic acid is synthesized from 2,2-dimethyl-1,3-dioxane-4,6-dione and L-lysine. Next, the NHS ester group is added to the carboxylic acid group of 4-(1,4-Dioxane-2-carbonylamino)butanoic acidS ester. This reaction is typically carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS).
Applications De Recherche Scientifique
4-(1,4-Dioxane-2-carbonylamino)butanoic acidS ester is widely used in scientific research for bioconjugation. It can be used to modify proteins, peptides, and nucleic acids for a variety of applications, including imaging, drug delivery, and diagnostics. 4-(1,4-Dioxane-2-carbonylamino)butanoic acidS ester is particularly useful for labeling biomolecules with fluorescent dyes or other imaging agents.
Propriétés
IUPAC Name |
4-(1,4-dioxane-2-carbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c11-8(12)2-1-3-10-9(13)7-6-14-4-5-15-7/h7H,1-6H2,(H,10,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJOZPJZLMFULU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)C(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-2-[(3-oxo-4H-1,4-benzoxazine-6-carbonyl)amino]butanoic acid](/img/structure/B7541090.png)
![1-[2-(2-Oxoazepan-1-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7541104.png)
![2-[3-(2,4-Dichlorophenyl)propanoylamino]acetic acid](/img/structure/B7541110.png)
![2-[(2-Methyl-5-methylsulfonylbenzoyl)amino]acetic acid](/img/structure/B7541114.png)
![2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7541121.png)
![2-[2-[3-(3,5-Dimethylpyrazol-1-yl)propanoylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7541125.png)
![2-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]acetic acid](/img/structure/B7541126.png)
![3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid](/img/structure/B7541132.png)

![3-[[(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7541149.png)
![3-[(5-Oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]propanoic acid](/img/structure/B7541152.png)
![3-[(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]propanoic acid](/img/structure/B7541160.png)
![4-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid](/img/structure/B7541171.png)
